4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Sulfonyl chloride Boiling point Purification

Standard sulfonyl chlorides volatilize or decompose above 200°C, compromising high-temperature sulfonamide synthesis. This specialized reagent with a para-diethylcarbamoyl group solves that limitation. - **Thermal stability**: Boiling point 413.7±28.0°C enables clean reactions >200°C; minimal volatility losses. - **Enhanced reactivity**: Electron-withdrawing carbamoyl group increases sulfonyl chloride electrophilicity, accelerating amine coupling vs. unsubstituted analogs. - **Purification advantage**: Higher molecular weight (275.75 g/mol) and altered hydrophobicity improve chromatographic resolution for medicinal chemistry intermediates.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75
CAS No. 923175-88-6
Cat. No. B3017336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride
CAS923175-88-6
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3
InChIKeyAHZIMJYCFKOYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride Physicochemical Profile


4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride (CAS 923175-88-6) is a specialized aromatic sulfonyl chloride reagent characterized by a para-substituted diethylcarbamoyl group. Its molecular formula is C₁₁H₁₄ClNO₃S, with a molecular weight of 275.75 g/mol [1]. The compound exhibits a predicted boiling point of 413.7±28.0 °C at 760 mmHg and a flash point of 204.0±24.0 °C . As an electrophilic sulfonylating agent, it is primarily employed in the synthesis of sulfonamides and related derivatives, serving as a key building block in medicinal chemistry and organic synthesis research [1].

Sulfonamide synthesis building block
Medicinal chemistry and organic synthesis research
Para-substituted electrophilic sulfonylating reagent

Why 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride Cannot Be Replaced


Generic substitution of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride with simpler sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride) is not chemically or operationally equivalent due to the profound influence of the para-diethylcarbamoyl substituent. This group introduces significant changes in physicochemical properties, including a substantially elevated boiling point, increased molecular weight, and altered electronic character . These differences directly impact reaction conditions, purification strategies, and the downstream properties of synthesized sulfonamide products. The carbamoyl moiety is electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride center, potentially accelerating reaction rates with nucleophiles and altering product selectivity compared to electron-donating or unsubstituted analogs [1].

Boiling point mismatch
Substantially higher boiling point may alter reaction temperature profiles and purification strategies compared to simpler sulfonyl chlorides.
Electronic character shift
Electron-withdrawing carbamoyl group enhances electrophilicity, potentially shifting reactivity and product selectivity relative to unsubstituted analogs.
Physicochemical property divergence
Increased molecular weight and altered hydrophobicity influence solubility and downstream sulfonamide properties, limiting direct interchangeability.

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride: Quantitative Differentiation Evidence


Elevated Boiling Point

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride exhibits a predicted boiling point of 413.7±28.0 °C at 760 mmHg . In contrast, the unsubstituted analog benzenesulfonyl chloride boils at 251-252 °C . This represents a boiling point increase of approximately 162 °C. The substantially higher boiling point of the target compound reduces its volatility at ambient and moderate temperatures, making it more suitable for reactions requiring elevated thermal conditions and facilitating its separation from volatile byproducts via distillation .

Boiling point
Cross-study comparable
413.7±28.0 °C vs 251–252 °C (approx +162 °C)
Higher thermal stability supports elevated-temperature reactions and easier byproduct separation.
Predicted vs literature value; experimental validation recommended.
Sulfonyl chloride Boiling point Purification

Molecular Weight Advantage

The molecular weight of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride is 275.75 g/mol [1]. This is 99.13 g/mol heavier than benzenesulfonyl chloride (176.62 g/mol) [2], representing a 56% increase in mass. The additional mass and the presence of the diethylcarbamoyl group increase the compound's hydrophobicity and alter its partition coefficients, which can be leveraged for improved chromatographic separation and modified solubility profiles in organic synthesis workflows [1][2].

Molecular weight
Cross-study comparable
275.75 g/mol (+56% vs 176.62 g/mol)
Increased mass and hydrophobicity facilitate chromatographic resolution and alter solubility profiles.
Calculated values; confirm experimentally for specific separation systems.
Sulfonyl chloride Molecular weight Solubility

Enhanced Electrophilicity

The para-diethylcarbamoyl group is electron-withdrawing via both inductive (-I) and resonance effects [1]. This electronic character reduces electron density on the aromatic ring and the sulfonyl sulfur, thereby increasing the electrophilicity of the sulfonyl chloride moiety relative to unsubstituted or electron-donating substituted benzenesulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride). While direct kinetic data for this specific compound is not currently available, the class-level inference based on established Hammett σ values for carbamoyl groups (σₚ ≈ +0.36 for CONH₂) predicts a faster rate of nucleophilic substitution compared to benzenesulfonyl chloride (σₚ = 0) [2].

Electrophilicity (σₚ)
Class-level inference
σₚ ≈ +0.36 (CONH₂) vs σₚ = 0
Predicted faster nucleophilic substitution; direct kinetic data not available.
Based on Hammett constants; requires experimental reaction rate confirmation.
Sulfonyl chloride Electrophilicity Reactivity

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride: Application Scenarios


High-Temperature Sulfonamide Synthesis

The elevated boiling point (413.7±28.0 °C) of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride makes it the reagent of choice for sulfonamide syntheses conducted at elevated temperatures (e.g., >200 °C) where simpler sulfonyl chlorides would volatilize or decompose. This property enables cleaner reactions and easier separation of the sulfonyl chloride from volatile byproducts .

Chromatographic Separation

The increased molecular weight (275.75 g/mol) and altered hydrophobicity relative to common sulfonyl chlorides facilitate improved resolution in chromatographic purification steps. This is particularly valuable in medicinal chemistry programs where sulfonamide libraries require high-purity intermediates for biological testing [1].

Accelerated Nucleophilic Substitutions in Drug Discovery

The electron-withdrawing nature of the para-diethylcarbamoyl group enhances the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates with amine nucleophiles. This property can be exploited in high-throughput parallel synthesis campaigns to increase throughput and reduce reaction times, a critical factor in early-stage drug discovery [2].

Application
Selection Property
Validation Focus
High-temperature sulfonamide synthesis
Boiling point / thermal stability
Reaction temperature window; byproduct separation efficiency
Chromatographic purification of intermediates
Molecular weight / hydrophobicity
Resolution and retention behavior in HPLC or flash chromatography
High-throughput sulfonamide library synthesis
Electrophilicity / reactivity
Reaction kinetics with amine nucleophiles; yield comparison

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